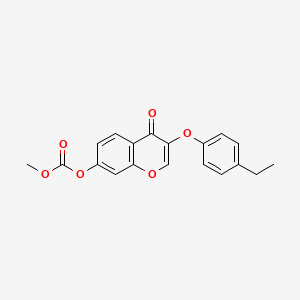

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate" belongs to the class of compounds known as chromenones, which are recognized for their diverse biological activities and chemical properties. These compounds are of interest in the field of organic and medicinal chemistry due to their potential applications in drug development and material science.

Synthesis Analysis

The synthesis of chromenone derivatives often involves strategies like the Knoevenagel condensation or Pechmann condensation reactions, which allow for the formation of the chromenone core through the cyclization of precursors such as phenols and β-keto esters under acidic conditions. The specific synthesis of "3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate" would likely involve a targeted modification of these general approaches to introduce the ethylphenoxy and methyl carbonate groups at the desired positions on the chromenone core.

Molecular Structure Analysis

The molecular structure of chromenone derivatives is characterized by the presence of a 4-oxo-4H-chromen core, which can engage in various intermolecular interactions due to its planar structure and the presence of hydrogen bond donors and acceptors. X-ray crystallography studies on similar compounds reveal the importance of these interactions in determining the crystal packing and solid-state properties of these molecules.

Chemical Reactions and Properties

Chromenones undergo a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, owing to the reactive 4-oxo group and the aromatic system. These reactions can be exploited to introduce various substituents and modify the chromenone core, potentially altering the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties of chromenone derivatives, including melting points, solubility, and crystalline structure, are influenced by the nature and position of substituents on the chromenone core. These properties are critical for determining the compound's suitability for specific applications and its behavior in different environments.

Chemical Properties Analysis

The chemical properties of "3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate" and similar chromenone derivatives are defined by their reactivity towards various chemical agents. These compounds exhibit interesting photophysical properties, and their reactivity can be modulated through structural modifications, making them versatile scaffolds in synthetic chemistry.

For detailed insights and methodologies related to the synthesis, structure, and properties of chromenone derivatives, the following references provide valuable information:

- (Raghuvarman et al., 2014)

- (Manolov et al., 2012)

- (Fan et al., 2014)

- (Čačić et al., 2009)

Applications De Recherche Scientifique

Polymer Synthesis

Polyurethanes with Pendant Hydroxyl Groups : The synthesis of phenoxycarbonyloxymethyl ethylene carbonate derivatives has been utilized in the creation of polyurethanes with pendant hydroxyl groups. These polymers, characterized by the presence of primary and secondary hydroxyl groups, exhibit amorphous properties and a reduced glass transition temperature with an increase in methylene groups between urethane groups, indicating their potential in materials science and engineering applications (Ubaghs et al., 2004).

Crystal Structure Analysis

Crystal Structures of Derivatives : Research on the crystal structures of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its derivatives has provided insights into the conformational differences based on the inclination angle of phenoxycarbonyl rings, contributing to the understanding of molecular interactions and structural characteristics in chemical compounds (Raghuvarman et al., 2014).

Medicinal Chemistry

Antimicrobial and Enzyme Assay : Ionic liquid-promoted synthesis of chromone-pyrimidine coupled derivatives has been explored for their in vitro antifungal and antibacterial activities. This research highlights the potential of such compounds in developing new antimicrobial agents with specific action modes, as evidenced by enzyme assay studies and molecular docking studies (Tiwari et al., 2018).

Green Chemistry

Dimethyl Carbonate as a Reagent : The use of dimethyl carbonate, an environmentally sustainable compound, in the valorization of renewables showcases an approach to green chemistry. This includes the transformation of bio-based molecules and the synthesis of biopolymers, emphasizing the role of green reagents in sustainable chemical processes (Fiorani et al., 2018).

Propriétés

IUPAC Name |

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-3-12-4-6-13(7-5-12)24-17-11-23-16-10-14(25-19(21)22-2)8-9-15(16)18(17)20/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQVAGPBANJTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)